3-fluoro-N,N-dimethylpyridin-2-amine

Physical Chemistry Purification Formulation

3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5) is a fluorinated pyridine derivative featuring a dimethylamine group at the 2-position and a fluorine atom at the 3-position. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 1344046-14-5
Cat. No. B1409279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N,N-dimethylpyridin-2-amine
CAS1344046-14-5
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)F
InChIInChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3
InChIKeySAKMBAFWTFFJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5) for Chemical Synthesis and Building Block Applications


3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5) is a fluorinated pyridine derivative featuring a dimethylamine group at the 2-position and a fluorine atom at the 3-position . Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol . The compound is characterized by a density of 1.1±0.1 g/cm³ and a boiling point of 168.7±25.0 °C at 760 mmHg . As a specialized heterocyclic building block, its primary utility lies in medicinal chemistry and agrochemical research, where the unique combination of a strong electron-withdrawing fluorine and a basic, nucleophilic dimethylamine group provides a distinct reactivity and physicochemical profile [1].

Why 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5) Cannot Be Directly Substituted by Other Fluoropyridines or Dimethylaminopyridines


Substituting 3-fluoro-N,N-dimethylpyridin-2-amine with a generic analog like N,N-dimethylpyridin-2-amine or a regioisomeric fluoropyridine-2-amine will likely result in project failure due to profound changes in physicochemical properties and chemical reactivity. The introduction of the 3-fluoro substituent significantly alters the compound's boiling point relative to its non-fluorinated counterpart, indicating a fundamental shift in intermolecular interactions . Furthermore, the specific positioning of fluorine adjacent to the dimethylamino group creates a unique steric and electronic environment that critically influences the nucleophilicity of the amine and the overall reactivity of the pyridine ring, a feature not replicated by 4-, 5-, or 6-fluoro analogs [1]. Therefore, this compound must be treated as a distinct, non-interchangeable chemical entity for precise synthetic applications.

Quantitative Evidence Guide: Differentiating Features of 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5)


Altered Physicochemical Profile: Lower Boiling Point Compared to Non-Fluorinated Analog

The presence of the 3-fluoro substituent in 3-fluoro-N,N-dimethylpyridin-2-amine leads to a significant and quantifiable alteration in its physical properties compared to its non-fluorinated parent compound, N,N-dimethylpyridin-2-amine. Specifically, the fluorinated analog exhibits a substantially lower boiling point, which is a critical parameter for compound handling, purification by distillation, and in silico property predictions .

Physical Chemistry Purification Formulation Property Prediction

Distinct Electronic and Steric Environment for Catalysis and Metal-Binding

The ortho-substitution pattern of the dimethylamino and fluoro groups on the pyridine ring creates a unique steric and electronic environment not found in other regioisomers (e.g., 4-fluoro or 5-fluoro analogs) or in the parent non-fluorinated dimethylaminopyridine. The fluorine atom, due to its strong electron-withdrawing inductive effect (-I), reduces the electron density on the pyridine ring, while the adjacent dimethylamino group can still act as a lone-pair donor [1].

Organometallic Chemistry Catalysis Ligand Design Synthetic Methodology

Potential for Enhanced Metabolic Stability via Blocked Metabolic Soft Spot

A core strategy in medicinal chemistry involves blocking metabolically labile sites on a molecule with a fluorine atom. The parent scaffold, a 2-aminopyridine, is susceptible to oxidative metabolism. Strategic fluorination at the 3-position is a well-documented approach to prevent cytochrome P450-mediated hydroxylation at that specific site, thereby potentially improving the compound's metabolic half-life and bioavailability [1].

Drug Discovery Medicinal Chemistry ADME Lead Optimization

Reduced Hydrogen-Bond Donor Capacity for Improved Permeability and Solubility Tuning

The dimethylamino group in 3-fluoro-N,N-dimethylpyridin-2-amine lacks any hydrogen-bond donor (HBD) capacity, unlike a primary or secondary amine analog (e.g., 3-fluoropyridin-2-amine). According to analysis, this compound has 0 hydrogen bond donor count and a hydrogen bond acceptor count of 2 . This property profile is crucial for optimizing membrane permeability and central nervous system (CNS) penetration, as a lower HBD count generally correlates with improved passive diffusion across lipid bilayers [1].

Physicochemical Properties Permeability CNS Drug Design Lipophilicity

High-Value Application Scenarios for 3-fluoro-N,N-dimethylpyridin-2-amine (CAS 1344046-14-5) Based on Its Differentiated Profile


Synthesis of Novel, Metabolically Stabilized Lead Compounds in Drug Discovery

3-fluoro-N,N-dimethylpyridin-2-amine is an ideal building block for medicinal chemists aiming to synthesize novel analogs of drug candidates containing a 2-aminopyridine core. By incorporating this specific fluorinated scaffold, researchers can simultaneously introduce a metabolically stable C-F bond at a potential site of oxidative metabolism [1] and eliminate hydrogen-bond donors to improve membrane permeability [2]. This dual advantage makes it a strategic choice over using non-fluorinated or primary amine analogs in hit-to-lead and lead optimization campaigns, particularly for CNS or intracellular targets.

Design of Unique Ligands for Transition Metal Catalysis

The unique ortho-substitution pattern of the dimethylamino and fluoro groups creates a distinct steric and electronic environment on the pyridine nitrogen and the amino lone pair [1]. This makes 3-fluoro-N,N-dimethylpyridin-2-amine a valuable precursor for developing novel ligands in organometallic chemistry and catalysis. The electron-withdrawing fluorine can modulate the electron density at the metal center, potentially leading to catalysts with enhanced activity or selectivity compared to those derived from standard N,N-dimethylaminopyridine (DMAP) or other regioisomeric fluoropyridines [2].

Synthesis of Radiolabeled Tracers and Diagnostic Agents

The presence of a fluorine atom at the 3-position positions this compound as a potential precursor for the development of fluorine-18 (¹⁸F) radiolabeled tracers for Positron Emission Tomography (PET) imaging. Fluoropyridine scaffolds are established motifs in PET tracer development due to the favorable half-life of ¹⁸F and the metabolic stability of the C-F bond [1]. The dimethylamino group provides a convenient synthetic handle for further functionalization or for modulating the lipophilicity of the final tracer molecule. This application leverages both the stability and unique physical properties (e.g., lower boiling point) of the compound .

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